

# (R)-1-(2,4-Difluorophenyl)ethanamine CAS number 791098-84-5

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## Compound of Interest

|                |                                      |
|----------------|--------------------------------------|
| Compound Name: | (R)-1-(2,4-Difluorophenyl)ethanamine |
| Cat. No.:      | B1592244                             |

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An In-Depth Technical Guide to **(R)-1-(2,4-Difluorophenyl)ethanamine** (CAS: 791098-84-5)

## Foreword

As Senior Application Scientists, we bridge the gap between theoretical chemistry and practical application. This guide is crafted not as a mere recitation of data but as a transfer of applied knowledge. **(R)-1-(2,4-Difluorophenyl)ethanamine** is more than a catalog number; it is a meticulously designed chiral building block, pivotal in modern drug discovery. The strategic placement of fluorine atoms confers unique electronic properties that can enhance metabolic stability and receptor binding affinity.<sup>[1]</sup> Understanding its synthesis, characterization, and application is crucial for any researcher aiming to leverage its potential. This document provides the foundational expertise to do so effectively and safely.

## Molecular Identity and Physicochemical Profile

**(R)-1-(2,4-Difluorophenyl)ethanamine** is a chiral primary amine featuring a difluorinated phenyl ring. This substitution pattern is a key bioisosteric element in medicinal chemistry, often used to modulate pharmacokinetics and pharmacodynamics.<sup>[1]</sup> Its core properties are summarized below.

| Property                              | Value  | Source  |
|---------------------------------------|--|---|
| CAS Number                            | 791098-84-5                                    | <a href="#">[2]</a> <a href="#">[3]</a>                     |
| Molecular Formula                     | C <sub>8</sub> H <sub>9</sub> F <sub>2</sub> N | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Weight                      | 157.16 g/mol                                   | <a href="#">[2]</a> <a href="#">[3]</a>                     |
| Appearance                            | Varies (typically a liquid)                    | N/A   |
| Topological Polar Surface Area (TPSA) | 26.02 Å <sup>2</sup>                           | <a href="#">[3]</a> <a href="#">[4]</a>                     |
| LogP (iLOGP)                          | 2.01   | <a href="#">[4]</a>   |
| SMILES                                | C--INVALID-LINK--<br>C1=CC=C(F)C=C1F           | <a href="#">[4]</a>   |
| InChI Key                             | VBPKWFKAYDHOQW-<br>RXMQYKEDSA-N                | <a href="#">[4]</a>   |

## The Cornerstone of Utility: Asymmetric Synthesis

The biological activity of chiral molecules is critically dependent on their stereochemistry. Therefore, the synthesis of **(R)-1-(2,4-Difluorophenyl)ethanamine** with high enantiopurity is paramount. The most prevalent and industrially scalable strategy is the asymmetric reduction of the prochiral ketone, 2,4-difluoroacetophenone.

## Rationale for Asymmetric Reduction

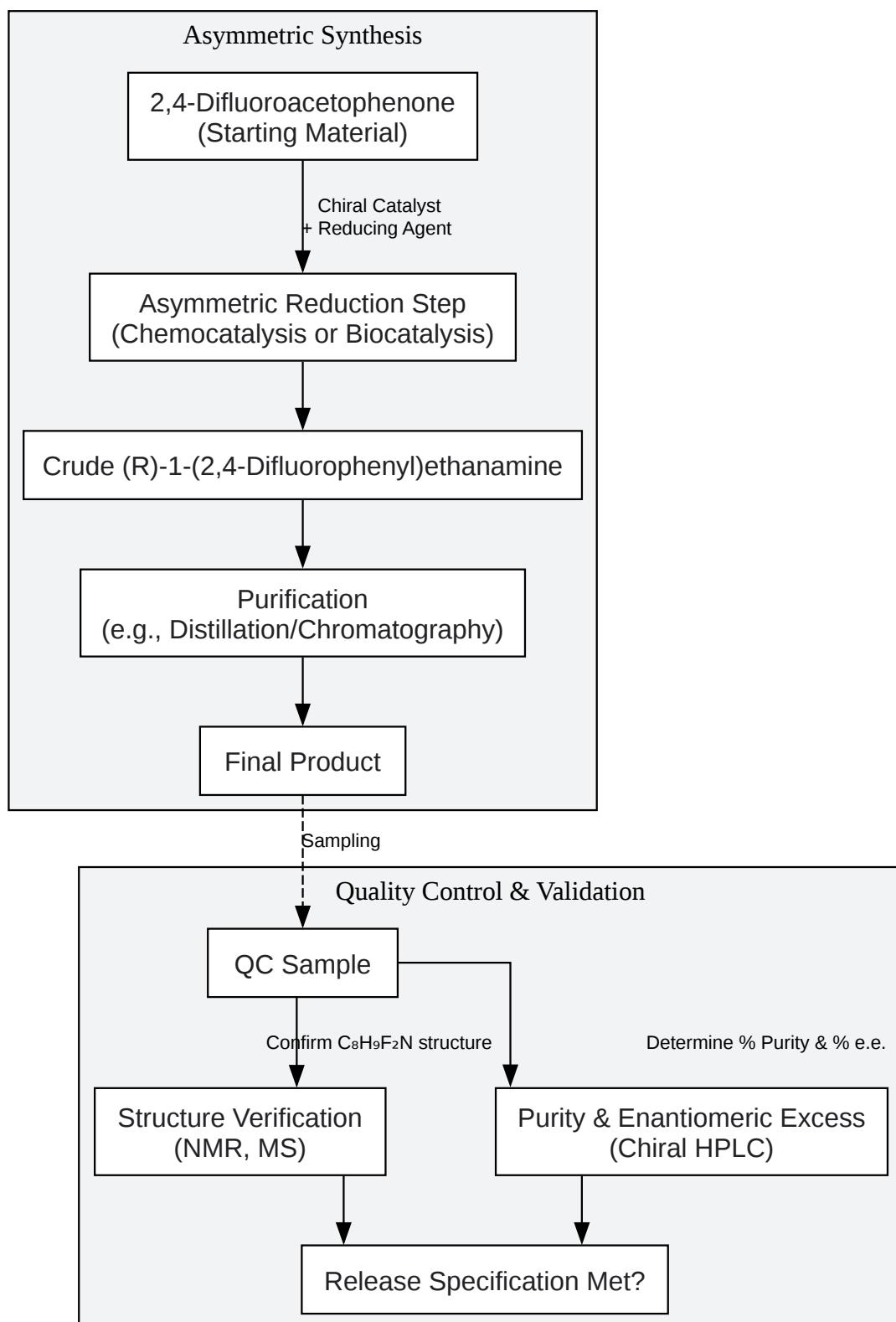
Directly producing the desired enantiomer via asymmetric synthesis is vastly more efficient than resolving a racemic mixture, which has a maximum theoretical yield of only 50% for the desired isomer.[\[5\]](#) Asymmetric reduction of the ketone precursor is favored for its atom economy and the high levels of stereocontrol achievable with modern catalysts.

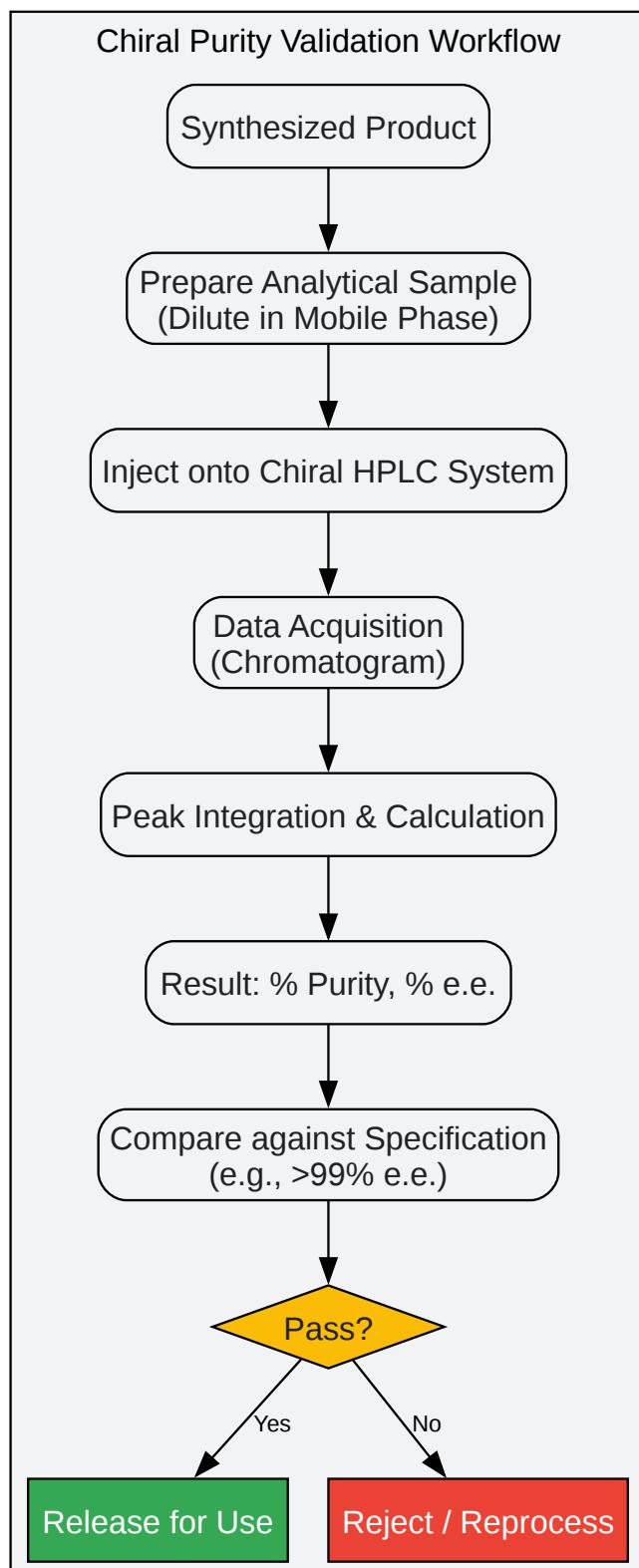
Two primary methodologies dominate this field: chemocatalysis and biocatalysis.

- Chemocatalysis: Often employs transition metal catalysts with chiral ligands or organocatalysts like Corey-Bakshi-Shibata (CBS) reagents. These methods are robust and well-understood.[\[6\]](#)[\[7\]](#)

- Biocatalysis: Utilizes enzymes such as ketoreductases (KREDs) or transaminases (TAs). This approach offers exceptional selectivity under mild, environmentally friendly conditions and is a cornerstone of green chemistry.[5][8][9][10]

Below is a generalized workflow illustrating the asymmetric synthesis and subsequent quality control validation.





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